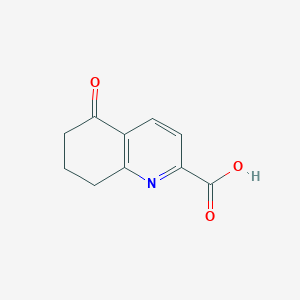
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
説明
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 . It is a yellow to brown solid . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are related compounds, has been achieved by the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . A plausible mechanism of their formation was proposed on the basis of ab initio quantum-chemical calculations .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h4-5H,1-3H2,(H,13,14) .Chemical Reactions Analysis
The reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine has been studied . This reaction gave 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones in good yields . A possible reaction mechanism was discussed using nonempirical quantum-chemical calculations .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 191.19 .科学的研究の応用
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid has been studied extensively in the scientific community due to its potential to be used in a variety of applications. This compound has been studied for its potential to act as a catalyst in chemical reactions, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. This compound has also been studied for its potential to be used in medicinal applications, as it has been found to have antifungal, antibacterial, and anti-inflammatory properties.
作用機序
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid has been found to act as an inhibitor of a variety of enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been found to act as an antioxidant, and has been found to reduce the oxidation of lipids and proteins. This compound has also been found to act as an agonist of the cannabinoid receptor CB1, which has been found to be involved in the regulation of pain, inflammation, and appetite.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the enzymes cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition has been found to reduce inflammation, pain, and the production of pro-inflammatory molecules. This compound has also been found to act as an antioxidant, and has been found to reduce the oxidation of lipids and proteins. This compound has also been found to act as an agonist of the cannabinoid receptor CB1, which has been found to be involved in the regulation of pain, inflammation, and appetite.
実験室実験の利点と制限
The use of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid in lab experiments has a number of advantages and limitations. One of the primary advantages of using this compound in lab experiments is that it is a naturally occurring compound, and is therefore readily available and cost-effective. Additionally, this compound is relatively stable and can be easily synthesized via chemical or biotechnological synthesis. However, this compound is a relatively new compound, and as such, there is limited information available regarding its mechanism of action and potential side effects.
将来の方向性
The potential applications of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid are vast, and there are a number of future directions for research. One potential future direction is to investigate the potential of this compound to be used as a therapeutic agent for the treatment of various diseases and disorders, including inflammation, pain, and cancer. Additionally, further research is needed to investigate the potential of this compound to act as an antioxidant, and its potential to reduce the oxidation of lipids and proteins. Finally, further research is needed to investigate the potential of this compound to act as an agonist of the cannabinoid receptor CB1, and its potential to be used in the regulation of pain, inflammation, and appetite.
合成法
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid can be synthesized via a variety of methods, including chemical synthesis and biotechnological synthesis. Chemical synthesis involves the use of chemical reactions to produce this compound from other compounds. This process can be used to produce this compound from a variety of starting materials, including amines, alcohols, and carboxylic acids. Biotechnological synthesis involves the use of enzymes and bacteria to produce this compound from other compounds. This process is often used to produce this compound from sugars and other carbohydrates.
特性
IUPAC Name |
5-oxo-7,8-dihydro-6H-quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h4-5H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDNLJIYTZMPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C(=O)O)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225047 | |
| Record name | 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1471468-86-6 | |
| Record name | 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1471468-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



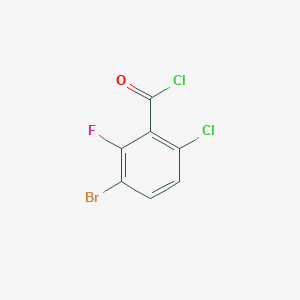

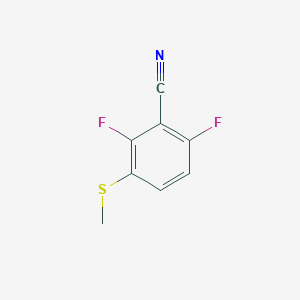
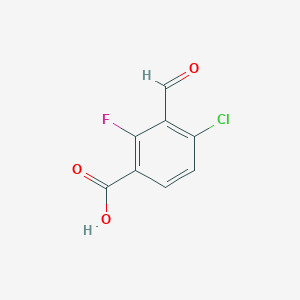
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)



![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)

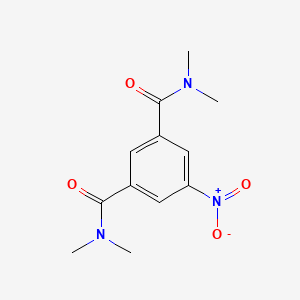

![6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358482.png)
